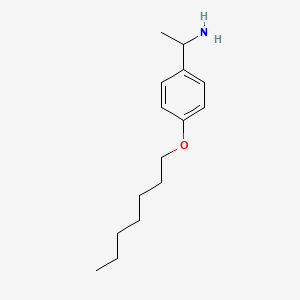

p-(Heptyloxy)-alpha-methylbenzylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-(Heptyloxy)-alpha-methylbenzylamine: is an organic compound that belongs to the class of benzylamines It features a heptyloxy group attached to the para position of the benzene ring and an alpha-methyl group attached to the benzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-(Heptyloxy)-alpha-methylbenzylamine typically involves the alkylation of p-hydroxybenzylamine with heptyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: p-(Heptyloxy)-alpha-methylbenzylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of the corresponding alcohols or amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the heptyloxy group can be replaced by other nucleophiles such as halides or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products:

Oxidation: Formation of p-(Heptyloxy)-alpha-methylbenzaldehyde or p-(Heptyloxy)-alpha-methylbenzoic acid.

Reduction: Formation of p-(Heptyloxy)-alpha-methylbenzyl alcohol.

Substitution: Formation of p-(Heptyloxy)-alpha-methylbenzyl halides or thiols.

Scientific Research Applications

Pharmacological Applications

p-(Heptyloxy)-alpha-methylbenzylamine has been studied for its potential role as a selective inverse agonist at the orphan nuclear receptor steroidogenic factor-1 (SF-1). This receptor is crucial in regulating steroid hormone synthesis and plays a role in reproductive health. In vitro studies have shown that it can influence the secretion of estradiol and oxytocin from granulosa cells, indicating its potential use in reproductive therapies .

Neuropharmacology

Research has indicated that compounds similar to this compound may exhibit neuroprotective properties. They have been evaluated for their ability to inhibit neurotoxic peptides associated with neurodegenerative diseases such as Alzheimer's disease. The mechanism involves targeting secretases that produce amyloid-beta, a key player in the pathology of Alzheimer's .

Antiviral Activity

Studies have shown that derivatives of aromatic amines, including those related to this compound, can exhibit antiviral properties against various pathogens, including herpes simplex virus type 1 (HSV-1). These compounds may disrupt viral replication processes, making them candidates for antiviral drug development .

Case Studies

Mechanism of Action

The mechanism of action of p-(Heptyloxy)-alpha-methylbenzylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The heptyloxy group and alpha-methyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

p-(Heptyloxy)benzoic acid: Similar in structure but lacks the amine group.

p-(Heptyloxy)benzaldehyde: Similar in structure but contains an aldehyde group instead of the amine.

p-(Heptyloxy)benzyl alcohol: Similar in structure but contains a hydroxyl group instead of the amine.

Uniqueness: p-(Heptyloxy)-alpha-methylbenzylamine is unique due to the presence of both the heptyloxy group and the alpha-methylbenzylamine moiety. This combination imparts specific chemical and biological properties that are distinct from other similar compounds. The presence of the amine group allows for interactions with biological targets, making it valuable in medicinal chemistry and biological research.

Biological Activity

p-(Heptyloxy)-alpha-methylbenzylamine is a chemical compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, while also providing relevant data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 106989-59-7

- Molecular Formula : C16H25NO

- Molecular Weight : 249.38 g/mol

The compound features a heptyloxy group attached to a benzylamine structure, which may influence its interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It is hypothesized that the heptyloxy group enhances lipophilicity, allowing better membrane penetration and interaction with hydrophobic sites on proteins.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against certain strains of bacteria.

- Neuroprotective Effects : The compound may have implications in neuroprotection, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Evidence suggests that it may reduce inflammatory markers in vitro.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Inhibition of neuronal cell death | |

| Anti-inflammatory | Reduction in cytokine production |

Case Studies

-

Antimicrobial Efficacy

A study assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent. -

Neuroprotective Effects

In a neuroprotective study, the compound was tested in a model of oxidative stress-induced neuronal cell death. The results demonstrated that treatment with this compound significantly reduced cell death and preserved mitochondrial function, indicating potential therapeutic applications in neurodegenerative diseases. -

Anti-inflammatory Study

Another study focused on the anti-inflammatory properties of the compound. It was found to inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism for reducing inflammation in chronic inflammatory conditions.

Properties

CAS No. |

106989-59-7 |

|---|---|

Molecular Formula |

C15H25NO |

Molecular Weight |

235.36 g/mol |

IUPAC Name |

1-(4-heptoxyphenyl)ethanamine |

InChI |

InChI=1S/C15H25NO/c1-3-4-5-6-7-12-17-15-10-8-14(9-11-15)13(2)16/h8-11,13H,3-7,12,16H2,1-2H3 |

InChI Key |

QVKVIGRBJWHCGH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC1=CC=C(C=C1)C(C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.